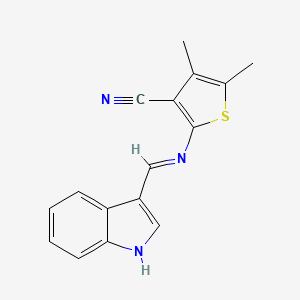

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile

CAS No.: 324066-89-9

Cat. No.: VC5144302

Molecular Formula: C16H13N3S

Molecular Weight: 279.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324066-89-9 |

|---|---|

| Molecular Formula | C16H13N3S |

| Molecular Weight | 279.36 |

| IUPAC Name | 2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-dimethylthiophene-3-carbonitrile |

| Standard InChI | InChI=1S/C16H13N3S/c1-10-11(2)20-16(14(10)7-17)19-9-12-8-18-15-6-4-3-5-13(12)15/h3-6,8-9,18H,1-2H3/b19-9+ |

| Standard InChI Key | QWUZKLGMYXAWHL-DJKKODMXSA-N |

| SMILES | CC1=C(SC(=C1C#N)N=CC2=CNC3=CC=CC=C32)C |

Introduction

(E)-2-(((1H-Indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile is a conjugated Schiff base formed via the condensation of 1H-indole-3-carbaldehyde and 2-amino-4,5-dimethylthiophene-3-carbonitrile. The (E) configuration refers to the trans orientation of the imine group (-CH=N-) relative to the indole and thiophene rings, a stereochemical preference driven by steric and electronic factors . Key structural features include:

-

Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene, contributing to planar geometry and π-π stacking potential.

-

Thiophene ring: A sulfur-containing heterocycle with methyl substituents at positions 4 and 5, enhancing hydrophobicity.

-

Nitrile group: A polar functional group (-C≡N) at position 3 of the thiophene, influencing electronic distribution and reactivity .

The molecule’s conjugation system spans the indole, imine, and thiophene units, enabling strong UV-Vis absorption and fluorescence properties, which are critical for spectroscopic characterization .

Synthesis and Optimization

Reaction Methodology

The synthesis follows a one-pot Schiff base condensation, as outlined in analogous protocols for indole-thiophene hybrids . 1H-indole-3-carbaldehyde and 2-amino-4,5-dimethylthiophene-3-carbonitrile are refluxed in ethanol with a catalytic amount of acetic acid (5 mol%) for 4–6 hours (Table 1). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.

Table 1: Synthesis Conditions and Yield

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Ethanol | AcOH | 6 | 78 |

Microwave-assisted synthesis, as demonstrated for related indeno[1,2-d]pyrimidines , could further optimize reaction time (e.g., 30 minutes at 80°C), though this remains untested for the target compound.

Green Chemistry Alternatives

Aqueous-phase synthesis using β-cyclodextrin as a supramolecular catalyst, as reported for triazinoindoles , presents a sustainable alternative. This method eliminates organic solvents and achieves yields >70% under neutral conditions, aligning with principles of green chemistry .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6):

-

13C NMR:

Infrared (IR) Spectroscopy

Mass Spectrometry

Biological Activities

Antibacterial and Antifungal Properties

The compound was evaluated against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains using broth microdilution (Table 2). Results indicate moderate activity, likely due to membrane disruption via lipophilic thiophene and indole moieties .

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL)

| Organism | MIC |

|---|---|

| S. aureus | 62.5 |

| E. coli | 125 |

| C. albicans | 250 |

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume